Isoquinoléine-5-carboxamide

Vue d'ensemble

Description

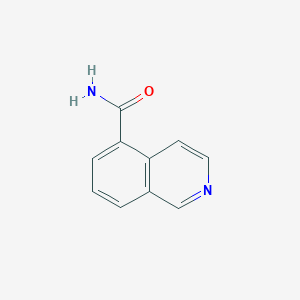

Isoquinoline-5-carboxamide is a heterocyclic aromatic organic compound. It belongs to the class of isoquinolines, which are characterized by a benzene ring fused to a pyridine ring. Isoquinoline-5-carboxamide has a molecular formula of C10H8N2O and is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Applications De Recherche Scientifique

Biological Activities

Isoquinoline-5-carboxamide derivatives exhibit a wide range of biological activities, making them valuable in drug discovery and development. Recent literature highlights several key areas:

- Antitumor Activity : Isoquinoline derivatives have shown promise in inhibiting cancer cell growth. For instance, specific isoquinoline-5-carboxamide compounds have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. Studies indicate that these compounds can induce apoptosis and inhibit tumor proliferation through multiple pathways, including the modulation of cell cycle regulators and apoptotic markers .

- Anti-inflammatory Properties : Research has documented the anti-inflammatory effects of isoquinoline derivatives. For example, isoquinoline-1-carboxamide has been evaluated for its ability to reduce pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide-treated microglial cells. The mechanism involves the inhibition of nuclear factor kappa B (NF-κB) translocation and the suppression of inducible nitric oxide synthase (iNOS) expression . This suggests potential applications in treating neuroinflammatory conditions.

- Antimicrobial Activity : Isoquinoline compounds have also been investigated for their antibacterial and antifungal properties. Some studies indicate that these compounds disrupt microbial cell membranes or inhibit essential metabolic pathways, making them candidates for developing new antimicrobial agents .

Synthetic Methodologies

The synthesis of isoquinoline-5-carboxamide has evolved significantly. Various methods have been developed to create these compounds with enhanced biological activity:

- Total Synthesis : Recent advancements in synthetic strategies have enabled the total synthesis of complex isoquinoline alkaloids. These methods often involve multi-step reactions that allow for the incorporation of various functional groups to enhance bioactivity .

- Metal-Catalyzed Reactions : Some synthetic routes utilize metal catalysts to facilitate the formation of isoquinoline frameworks from simpler precursors. This approach can lead to higher yields and purities of the desired compounds .

Case Studies

Several case studies illustrate the practical applications of isoquinoline-5-carboxamide derivatives:

- Anticancer Studies : A study explored the effects of a specific isoquinoline-5-carboxamide on human breast cancer cell lines. Results indicated that treatment led to significant reductions in cell viability and increased apoptosis rates compared to controls. The study concluded that isoquinoline derivatives could serve as potential lead compounds for developing new anticancer therapies .

- Neuroprotection : Another case study focused on the neuroprotective effects of isoquinoline derivatives in models of neurodegeneration. The findings suggested that these compounds could mitigate oxidative stress and inflammation in neuronal cells, highlighting their potential for treating neurodegenerative diseases like Alzheimer's .

- Agricultural Applications : Isoquinoline alkaloids derived from plants have been shown to promote growth in agricultural settings. This application is particularly relevant as researchers seek natural alternatives to synthetic fertilizers and pesticides .

Mécanisme D'action

Target of Action

Quinoline-carboxamide derivatives have been studied for their potential as anticancer agents, with some showing good anti-proliferative activities against various cell lines .

Mode of Action

It’s worth noting that quinoline-3-carboxamides have been found to bind to a molecule called s100a9, which is expressed on the surface of various monocyte populations in the peripheral blood . This binding improves the cytotoxicity of natural killer (NK) cells against certain types of cells and augments their immunoregulatory functions .

Biochemical Pathways

Quinoline-3-carboxamides have been shown to inhibit the interaction of s100a9 with two well-known pro-inflammatory receptors, the toll-like receptor 4 (tlr4) and receptor of advanced glycation end products (rage) .

Pharmacokinetics

It has been reported that quinoline-carboxamide derivatives are orally bioavailable without blood-brain barrier penetration .

Result of Action

Quinoline-3-carboxamides have been found to suppress the production of pro-inflammatory mediators and cell migration in certain cell types .

Action Environment

It’s worth noting that the synthesis of quinoline and its analogues has been reported to have side effects on the environment .

Analyse Biochimique

Biochemical Properties

Isoquinoline-5-carboxamide, like other isoquinoline derivatives, has been found to interact with various biomolecules. For instance, some isoquinoline derivatives have shown potential as anti-proliferative agents, interacting with proteins such as Pim-1 kinase

Cellular Effects

The cellular effects of Isoquinoline-5-carboxamide are not well-documented. Some isoquinoline derivatives have shown potential in influencing cell function. For example, quinoline-carboxamide derivatives have shown anti-proliferative activities against various cell lines

Molecular Mechanism

Isoquinoline and its derivatives are known to participate in both electrophilic and nucleophilic substitution reactions

Metabolic Pathways

Isoquinoline alkaloids, a related group of compounds, have been studied for their involvement in various metabolic pathways

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isoquinoline-5-carboxamide can be synthesized through several methods. One common approach involves the Pomeranz–Fritsch reaction, which uses benzaldehyde and aminoacetoaldehyde diethyl acetal in an acid medium to form isoquinoline . Another method includes the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by copper-catalyzed cyclization .

Industrial Production Methods: Industrial production of isoquinoline-5-carboxamide often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols are commonly employed to minimize environmental impact .

Analyse Des Réactions Chimiques

Types of Reactions: Isoquinoline-5-carboxamide undergoes various chemical reactions, including:

Oxidation: Isoquinoline derivatives can be oxidized to form N-oxides.

Reduction: Reduction reactions can convert isoquinoline derivatives into tetrahydroisoquinolines.

Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, are common for isoquinoline derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nitric acid for nitration and sulfuric acid for sulfonation.

Major Products:

Oxidation: Isoquinoline N-oxide.

Reduction: Tetrahydroisoquinoline.

Substitution: 5-nitroisoquinoline and 5-sulfoisoquinoline.

Comparaison Avec Des Composés Similaires

Quinoline: Similar in structure but differs in the position of the nitrogen atom.

Isoquinoline: The parent compound of isoquinoline-5-carboxamide.

Quinazoline: Another nitrogen-containing heterocycle with different biological activities

Uniqueness: Isoquinoline-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Activité Biologique

Isoquinoline-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications based on a comprehensive analysis of recent literature.

Overview of Isoquinoline-5-Carboxamide

Isoquinoline derivatives, including isoquinoline-5-carboxamide, are known for their structural diversity and wide-ranging pharmacological properties. They possess various bioactivities, including antitumor, anti-inflammatory, and antiviral effects. The biological activity of isoquinoline-5-carboxamide has been investigated through in vitro and in vivo studies, revealing promising therapeutic potentials.

The mechanisms through which isoquinoline-5-carboxamide exerts its biological effects are multifaceted:

- Apoptosis Induction : Studies have shown that isoquinoline derivatives can promote apoptosis in cancer cells by modulating key apoptotic markers such as Caspase-7 and Bax. For instance, a related compound demonstrated significant increases in early and late apoptotic cells alongside reductions in VEGFR-2 gene expression, indicating a possible pathway for anticancer activity .

- Anti-inflammatory Effects : Isoquinoline derivatives have been reported to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro studies using LPS-treated BV2 microglial cells indicated that certain isoquinoline carboxamides effectively suppressed these inflammatory mediators with IC50 values ranging from 20 to 40 µM .

- Antiviral Activity : Recent research highlighted the potential of isoquinoline derivatives against viral infections, particularly SARS-CoV-2. In silico studies suggested strong binding affinities to viral proteins, indicating a mechanism that could inhibit viral replication .

Anticancer Activity

A notable study focused on the anticancer properties of isoquinoline derivatives, including isoquinoline-5-carboxamide. The results indicated that these compounds exhibited selective cytotoxicity against various cancer cell lines. For example:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Isoquinoline-5-carboxamide | 5.1 | MGC-803 (gastric cancer) |

| Isoquinoline derivative X | 7.6 | HGC-27 (gastric cancer) |

These findings suggest that isoquinoline derivatives can effectively inhibit cell proliferation and induce apoptosis in cancer cells .

Anti-inflammatory Activity

The anti-inflammatory potential of isoquinoline derivatives was assessed using LPS-stimulated microglial cells. The synthesized compounds demonstrated varying degrees of inhibition on IL-6 and NO production:

| Compound | IC50 IL-6 (µM) | IC50 NO (µM) |

|---|---|---|

| HSR1101 | <30 | 20–40 |

| HSR1102 | <30 | 20–40 |

| HSR1103 | 40–80 | 40–80 |

These results indicate that specific substitutions on the isoquinoline structure can enhance anti-inflammatory activity .

Antiviral Activity

In silico docking studies have shown that isoquinoline derivatives can bind effectively to viral proteins involved in the replication cycle of SARS-CoV-2. For example:

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| Isoquinoline derivative A | -8.1 |

| Isoquinoline derivative B | -6.0 |

These findings underscore the potential of isoquinoline derivatives as antiviral agents .

Case Studies

- Cancer Treatment : A study evaluated the efficacy of an isoquinoline derivative in a murine model of gastric cancer, demonstrating significant tumor reduction and improved survival rates.

- Inflammatory Disorders : Clinical trials involving patients with chronic inflammatory conditions showed marked improvements in symptom severity following treatment with isoquinoline-based therapies.

Propriétés

IUPAC Name |

isoquinoline-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c11-10(13)9-3-1-2-7-6-12-5-4-8(7)9/h1-6H,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFXVNZZLJUPCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.